磷酸三钠十二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

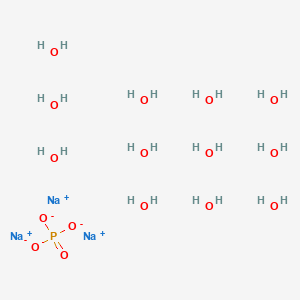

其化学式为 Na₃PO₄·12H₂O,分子量为 380.12 g/mol 。由于其碱性性质和在水中的溶解性,该化合物广泛应用于各种工业和科学领域。

科学研究应用

磷酸三钠十二水合物在科学研究中具有广泛的应用,包括:

化学: 用作化学反应和分析化学中的缓冲剂。

生物学: 用于制备生物实验的缓冲液。

医学: 用于药物制剂和作为泻药。

作用机制

磷酸三钠十二水合物的作用机制涉及其在水中解离形成钠离子和磷酸根离子的能力。这些离子可以与各种分子靶标和途径相互作用,包括:

缓冲作用: 磷酸根离子通过中和酸和碱来帮助维持溶液的 pH 值。

渗透效应: 在医学应用中,它作为渗透性泻药,通过将水吸入肠道促进排便.

类似化合物:

磷酸一氢钠 (NaH₂PO₄): 用作缓冲剂和食品添加剂。

磷酸二氢钠 (Na₂HPO₄): 常用于食品加工和作为缓冲剂。

磷酸三钾 (K₃PO₄): 用作食品添加剂和缓冲剂。

独特性: 磷酸三钠十二水合物以其在水中的高溶解度和形成强碱性溶液的能力而独树一帜。 这使得它在需要强碱性条件和有效缓冲能力的应用中特别有用 .

准备方法

合成路线和反应条件: 磷酸三钠十二水合物通常通过用碳酸钠中和磷酸来合成。该反应生成磷酸二氢钠,然后与氢氧化钠反应生成磷酸三钠。 最终产物与十二个水分子结晶形成十二水合物 。

工业生产方法: 在工业环境中,磷酸三钠十二水合物的生产包括以下步骤:

中和: 用碳酸钠中和磷酸,生成磷酸二氢钠。

转化: 磷酸二氢钠进一步与氢氧化钠反应生成磷酸三钠。

化学反应分析

反应类型: 磷酸三钠十二水合物会发生各种化学反应,包括:

氧化还原: 它可以参与氧化还原反应,尽管它更常被用作缓冲剂。

取代: 它可以发生取代反应,其中磷酸基团被其他官能团取代。

常用试剂和条件:

氧化: 在强氧化剂的存在下,磷酸三钠十二水合物可以被氧化形成更高氧化态的化合物。

取代: 取代反应通常需要酸性或碱性条件来促进磷酸基团的取代。

主要产品:

氧化产物: 更高氧化态的磷酸盐。

取代产物: 根据所用试剂的不同,可以得到各种取代的磷酸盐.

相似化合物的比较

Monosodium Phosphate (NaH₂PO₄): Used as a buffering agent and in food additives.

Disodium Phosphate (Na₂HPO₄): Commonly used in food processing and as a buffering agent.

Tripotassium Phosphate (K₃PO₄): Used in food additives and as a buffering agent.

Uniqueness: Sodium phosphate tribasic dodecahydrate is unique due to its high solubility in water and its ability to form a highly alkaline solution. This makes it particularly useful in applications requiring strong alkaline conditions and effective buffering capacity .

属性

CAS 编号 |

10101-89-0 |

|---|---|

分子式 |

H5NaO5P |

分子量 |

139.00 g/mol |

IUPAC 名称 |

trisodium;phosphate;dodecahydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI 键 |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

O.OP(=O)(O)O.[Na] |

熔点 |

Melting point equals 164 to 170 ° F |

Key on ui other cas no. |

10101-89-0 |

物理描述 |

Dry Powder Colorless to white crystals; [CAMEO] |

Pictograms |

Corrosive |

相关CAS编号 |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

同义词 |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Trisodium phosphate dodecahydrate can interact with certain APIs, potentially leading to incompatibility issues. For instance, differential thermal analysis (DTA) revealed interactions between trisodium phosphate dodecahydrate and cephradine, suggesting potential incompatibility. In contrast, no interaction was observed with anhydrous sodium carbonate.

A: Trisodium phosphate dodecahydrate contains water molecules that can be released under certain conditions, like elevated temperatures. This in-situ generated moisture can trigger disproportionation of salt forms of APIs, potentially impacting their stability. Studies showed significant disproportionation of a model salt API in blends with trisodium phosphate dodecahydrate at 40 °C and 70 °C in closed systems, highlighting the importance of considering in-situ moisture generation when formulating with hydrated excipients.

A: Trisodium phosphate dodecahydrate acts as an alkalizing agent in pharmaceutical formulations. When incorporated into matrix pellets containing atenolol and ethylcellulose, it significantly improved the drug's dissolution rate. This enhancement is attributed to the alkalizing effect of trisodium phosphate dodecahydrate, which increases the pH of the dissolution medium, facilitating atenolol dissolution.

A: Studies have shown that the inclusion of trisodium phosphate dodecahydrate in formulations can affect the properties of pellets produced by extrusion/spheronization. Utilizing a higher amount of water as the binding liquid during pellet preparation, along with trisodium phosphate dodecahydrate, resulted in pellets with improved physical characteristics, including more uniform shape and enhanced hardness, making them suitable for coating and subsequent in vivo studies.

A: While trisodium phosphate dodecahydrate effectively prevented biodegradation of methyl tertiary butyl ether (MTBE) and other gasoline components in groundwater for extended periods, it is not recommended as a universal preservative. This is because it caused base-catalyzed hydrolysis of bromomethane during a spike recovery experiment.

A: Incorporating trisodium phosphate dodecahydrate into an alginate impression material formulation resulted in a product with improved accuracy compared to traditional powder-type alginate materials. Scanning electron microscopy revealed a denser structure with fewer bubbles in the novel material, contributing to its enhanced accuracy.

A: Trisodium phosphate dodecahydrate plays a crucial role in achieving the desired properties of a new injectable alginate impression material. Its inclusion, along with other carefully selected ingredients, allows for a smooth and homogenous mixture when combined with a reactor paste containing calcium sulfate hemihydrate, resulting in a material with suitable viscosity for injection and setting characteristics.

A: Trisodium phosphate dodecahydrate plays a crucial catalytic role in a key nucleophilic substitution reaction during the synthesis of the energetic material 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine. This compound exhibits promising properties as a melt-cast energetic material with higher thermal stability and lower sensitivity compared to RDX.

A: Trisodium phosphate dodecahydrate is a relevant component in the complex saltcake mixtures found in nuclear waste storage tanks. Understanding its solubility and interactions with other salts, particularly in the sodium, fluoride, and phosphate system, is crucial for optimizing the saltcake dissolution process, a critical step in nuclear waste remediation efforts.

A: Accurately predicting the solubility and behavior of trisodium phosphate dodecahydrate in mixed salt solutions, particularly at varying temperatures, poses significant challenges for thermodynamic models like ESP. The formation of double salts, such as sodium fluoride-sulfate double salt, further complicates these predictions. These limitations can lead to inaccurate estimations of important parameters like ionic strength, which is crucial for understanding phenomena like pipeline plugging during waste processing.

A: Trisodium phosphate dodecahydrate, with its phase transition temperature in the desired range for water and space heating (60-100 °C), has been investigated as a potential phase change material (PCM). Research focused on preventing supercooling and phase segregation through the use of nucleating agents, extra water, and thickening agents to enhance its performance in thermal energy storage applications.

A: Trisodium phosphate dodecahydrate can be used as a preservative for soil samples being analyzed for gasoline additives like MTBE. This is particularly useful when analyzing for degradation products of MTBE, as it helps maintain sample integrity during storage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

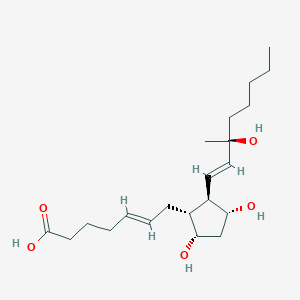

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)

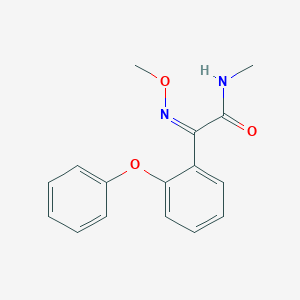

![1H-Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)

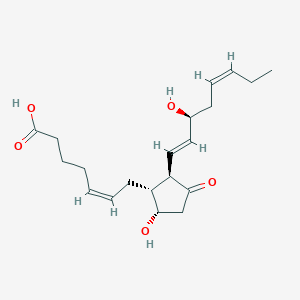

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)